molecular formula C21H25ClO7 B600843 Dapagliflozin impurity CAS No. 960404-86-8

Dapagliflozin impurity

Katalognummer B600843
CAS-Nummer: 960404-86-8
Molekulargewicht: 424.88
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A stability-indicating liquid chromatographic method with diode array detection (DAD) was developed and validated for the determination of Dapagliflozin in bulk and tablets, in the presence of its major degradation products . The drug was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions .


Molecular Structure Analysis

The molecular structure of Dapagliflozin impurity was analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .


Chemical Reactions Analysis

Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dapagliflozin impurity were analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Quality Control

Dapagliflozin impurities are crucial in the synthesis of Dapagliflozin (DPF), a drug used to treat type 2 diabetes mellitus . The presence of these impurities could potentially affect the effectiveness of the final DPF product . Therefore, a stability indicating HPLC methodology has been developed for the separation of DPF, its process-related impurities, and degradants . This method can be used to evaluate the quality of DPF samples .

Development of Analytical Methods

The development of novel gradient RP-HPLC methods for the separation of Dapagliflozin and its process-related impurities provides insights into the stability profile and degradation pathway of Dapagliflozin . This research includes the development of a simple, accurate, and specific RP-HPLC method for the separation of Dapagliflozin and its associated impurities .

Identification of Degradants

LC–MS is used to detect and characterize degradants that were obtained in acid and base conditions . A comparison of the fragmentation pattern of the ions of DPF and its degradation products revealed the most likely processes for the generation of degradation products .

Toxicity Prediction

In silico toxicity prediction for each degradation product of Dapagliflozin has been conducted and compared with Dapagliflozin . This is important for understanding the potential health risks associated with the use of Dapagliflozin.

Structure Elucidation

The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .

Cardiovascular Research

Dapagliflozin has been investigated for its effects on vascular function . This research can provide insights into the cardiovascular benefits of Dapagliflozin and its potential use in treating cardiovascular diseases.

Wirkmechanismus

Target of Action

Dapagliflozin impurity primarily targets the sodium-glucose cotransporter 2 (SGLT2) . This protein is found in the kidneys and plays a crucial role in reabsorbing glucose from the renal filtrate back into the bloodstream .

Mode of Action

Dapagliflozin impurity acts as a highly potent, selective, and reversible inhibitor of SGLT2 . By blocking the SGLT2 protein, it reduces the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion via urine . This action results in a decrease in blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by dapagliflozin impurity is glucose metabolism . By inhibiting SGLT2, it induces glycosuria, reduces glucose toxicity, and improves insulin sensitivity . This leads to significant changes in the downstream effects of glucose metabolism, including improved glycemic control .

Pharmacokinetics

Dapagliflozin impurity undergoes extensive metabolism and transforms into metabolites in humans . It is absorbed rapidly and reaches a maximum concentration within 2 hours . Approximately 75% of the dose is excreted in urine, and 21% is excreted in bile . The pharmacokinetics of dapagliflozin impurity can be influenced by factors such as kidney function .

Result of Action

The primary molecular effect of dapagliflozin impurity’s action is the reduction of blood glucose levels . On a cellular level, it leads to an increase in urinary glucose excretion . Clinically, this results in improved glycemic control in adults with type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of dapagliflozin impurity can be influenced by various environmental factors. For instance, it has been found to degrade significantly under acidic, alkaline, oxidative, photolytic, and dry-heat conditions . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio indicates that the use of dapagliflozin impurity presents an insignificant risk to the environment .

Safety and Hazards

Dapagliflozin impurity A (Compound A) is a dapagliflozin peroxide, a genotoxic impurity, can cause damage to human genetic material at very low concentrations, leading to genetic mutations and possibly tumorigenesis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDGWGYAUCJZDV-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

960404-86-8
Record name 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the significance of synthesizing and studying Dapagliflozin impurities?

A1: Understanding the impurities present in a drug substance like Dapagliflozin is crucial for several reasons. [] Impurities can potentially impact the drug's safety and efficacy profiles. By synthesizing these impurities, researchers can:

    Q2: Can you describe the synthetic route employed in the research paper to produce the Dapagliflozin impurity?

    A2: The research paper outlines a multi-step synthesis of a Dapagliflozin impurity starting from D-glucose. [] The process involves:

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.